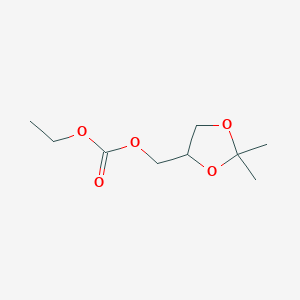
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl ethyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl ethyl carbonate: is an organic compound with the molecular formula C9H16O5. It is a carbonate ester derived from the reaction of ethyl chloroformate with (2,2-dimethyl-1,3-dioxolan-4-yl)methanol. This compound is known for its unique structural features, which include a dioxolane ring and an ethyl carbonate group. It is used in various chemical and industrial applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl ethyl carbonate typically involves the reaction of (2,2-dimethyl-1,3-dioxolan-4-yl)methanol with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol+Ethyl chloroformate→(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl ethyl carbonate+HCl
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
化学反应分析
Types of Reactions: (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl ethyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form (2,2-dimethyl-1,3-dioxolan-4-yl)methanol and ethyl carbonate.
Transesterification: Reacting with alcohols in the presence of a catalyst can lead to the exchange of the ethyl group with another alkyl group.
Reduction: The carbonate group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:
Hydrolysis: (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol and ethyl carbonate.
Transesterification: (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl alkyl carbonate.
Reduction: (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol.
科学研究应用
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various dioxolane derivatives.
- Acts as a protecting group for alcohols in multi-step synthesis processes.
Biology:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine:
- Explored for its potential as a prodrug, where the carbonate ester linkage can be hydrolyzed in vivo to release the active drug.
Industry:
- Utilized in the production of specialty polymers and resins.
- Employed as a solvent or intermediate in the manufacture of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl ethyl carbonate primarily involves its ability to undergo hydrolysis and transesterification reactions. The carbonate ester linkage is susceptible to cleavage under acidic or basic conditions, leading to the release of (2,2-dimethyl-1,3-dioxolan-4-yl)methanol and ethyl carbonate. This property is exploited in drug delivery systems where the compound can act as a prodrug, releasing the active drug upon hydrolysis.
相似化合物的比较
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: A precursor in the synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl ethyl carbonate.
Ethyl carbonate: A simple carbonate ester that can undergo similar hydrolysis and transesterification reactions.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methyl carbonate: A structurally similar compound where the ethyl group is replaced with a methyl group.
Uniqueness:
- The presence of both a dioxolane ring and an ethyl carbonate group in this compound provides unique reactivity and stability compared to other carbonate esters.
- Its ability to act as a protecting group and its potential use in drug delivery systems highlight its versatility in various applications.
属性
CAS 编号 |
185318-01-8 |
|---|---|
分子式 |
C9H16O5 |
分子量 |
204.22 g/mol |
IUPAC 名称 |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl ethyl carbonate |
InChI |
InChI=1S/C9H16O5/c1-4-11-8(10)12-5-7-6-13-9(2,3)14-7/h7H,4-6H2,1-3H3 |
InChI 键 |
UFZRDRRYMQQPIN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)OCC1COC(O1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


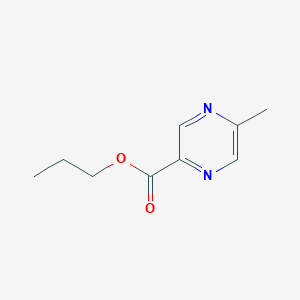
![N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide](/img/structure/B12566079.png)
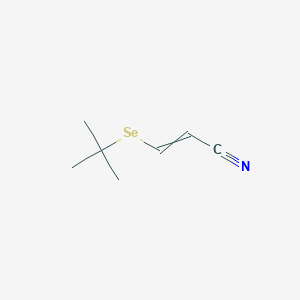
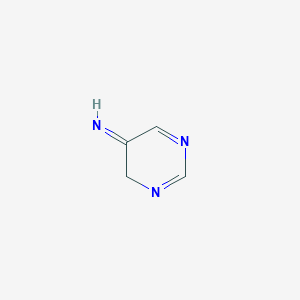
![8-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12566088.png)

![3-{[3,5-Bis(dodecyloxy)phenyl]methoxy}-3-oxopropanoate](/img/structure/B12566108.png)
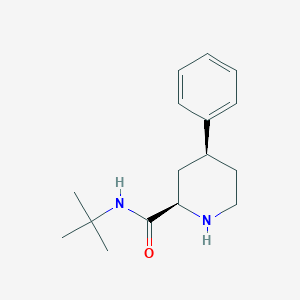

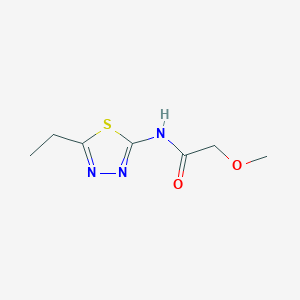

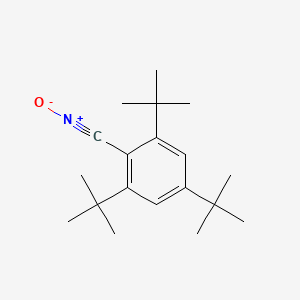
![3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12566167.png)
![2,2'-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B12566168.png)
